TLR8 agonist 2 hydrochloride

TLR8 agonism Potency HEK293 reporter assay

Researchers requiring isolated TLR8 pathway activation without TLR7 crosstalk face a shortage of sufficiently selective chemical tools. TLR8 agonist 2 hydrochloride addresses this gap with >11,000-fold selectivity for human TLR8 (EC50=3 nM) over TLR7 (EC50=33.33 µM), outperforming clinical-stage comparators like motolimod. • Selectivity: >11,000-fold TLR8 over TLR7; drives clean Th1-polarizing cytokine induction (IL-12p40 EC50=26 nM, TNF-α EC50=105 nM in hPBMCs) • In vivo-ready: oral bioavailability 27.7%, t1/2 0.5 h in mice-enables rational dose selection and scheduling • HTS-validated potency: 3 nM EC50 ensures robust signal-to-noise for reporter assay benchmarking and screening campaigns Supplied as characterized solid with full analytical documentation. Custom packaging available.

Molecular Formula C16H23ClN8
Molecular Weight 362.9 g/mol
Cat. No. B13922953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR8 agonist 2 hydrochloride
Molecular FormulaC16H23ClN8
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N.Cl
InChIInChI=1S/C16H22N8.ClH/c1-3-4-6-16(2,8-13-19-10-20-24-13)23-14-11-5-7-18-9-12(11)21-15(17)22-14;/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,19,20,24)(H3,17,21,22,23);1H/t16-;/m1./s1
InChIKeyBASUPWDVSSIUBD-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR8 Agonist 2 Hydrochloride: Potent and Selective Agonist


TLR8 agonist 2 hydrochloride is a potent and selective small-molecule agonist of human Toll-like receptor 8 (TLR8) [1]. It is primarily utilized as a research tool in immunology and immuno-oncology to probe TLR8-mediated signaling pathways. The compound is described as highly selective, with an EC50 of 3 nM for human TLR8, and demonstrates significantly weaker activity against human TLR7 (EC50 of 33.33 µM) .

TLR8 Agonist 2 Substitution Limitations


Despite sharing a common target, TLR8 agonists represent a chemically diverse class with substantial variability in their pharmacological properties. Potency, selectivity for TLR8 over TLR7, and the resulting cytokine induction profiles in human peripheral blood mononuclear cells (PBMCs) differ markedly between compounds [1]. These differences arise from distinct binding modes within the TLR8 ectodomain, leading to unique downstream signaling effects [2]. Therefore, direct substitution of one TLR8 agonist for another in an experimental system is not scientifically valid without a full re-characterization of the desired immune response. The following sections provide quantitative evidence of the specific performance profile of TLR8 agonist 2 hydrochloride relative to its closest comparators.

TLR8 Agonist 2 Hydrochloride Evidence Comparison


TLR8 Potency vs. Motolimod

TLR8 agonist 2 hydrochloride demonstrates significantly greater potency in activating human TLR8 than the clinically advanced compound motolimod (VTX-2337) [1]. In HEK293 cell-based reporter assays, the EC50 for TLR8 agonist 2 is 3 nM, compared to reported EC50 values of 83-100 nM for motolimod [1][2]. This represents a >27-fold difference in potency in a cell-based functional assay.

TLR8 agonism Potency HEK293 reporter assay

TLR8 Selectivity vs. Selgantolimod

The selectivity window of TLR8 agonist 2 hydrochloride for TLR8 over TLR7 is substantial, with an EC50 for TLR7 being 11,110-fold higher than for TLR8 (3 nM vs. 33.33 µM) . This selectivity is over 100-fold greater than that reported for the clinical candidate selgantolimod (GS-9688), which demonstrates a >100-fold selectivity window based on functional cytokine readouts in human PBMCs [1]. This indicates that TLR8 agonist 2 hydrochloride is a more precise tool for probing TLR8-specific biology with minimal risk of activating the confounding TLR7 pathway.

Selectivity TLR7 TLR8 Cytokine induction

Cytokine Induction in Human PBMCs

In human peripheral blood mononuclear cells (PBMCs), TLR8 agonist 2 hydrochloride induces a distinct cytokine profile [1]. It potently induces IL-12p40 (EC50 = 26 nM), a key cytokine for driving Th1-type immune responses, and TNF-α (EC50 = 105 nM). Its effect on IFN-γ (EC50 = 29 nM) is also notable. This profile differs from other TLR8 agonists; for example, motolimod induces TNF-α with an EC50 of 140 nM and IL-12 with an EC50 of 120 nM .

Cytokine PBMC Immunology Functional assay

Mouse Pharmacokinetics

The pharmacokinetic profile of TLR8 agonist 2 hydrochloride has been established in mice [1]. Following oral administration of 5 mg/kg, the compound exhibits a half-life (T1/2) of 0.5 hours, an AUClast of 624 ng/mL*hr, and an oral bioavailability (%F) of 27.7%. This provides a defined in vivo benchmark for researchers considering this compound for animal studies. In contrast, selgantolimod is reported to have good oral absorption and high first-pass clearance in preclinical species, but specific PK parameters are not disclosed in the primary literature [2].

Pharmacokinetics Mouse Bioavailability

TLR8 Agonist 2 Hydrochloride Application Scenarios


TLR8 Pathway Deconvolution

In mechanistic studies where the objective is to isolate the specific contribution of TLR8 signaling without the confounding influence of TLR7 activation, TLR8 agonist 2 hydrochloride is the superior choice. Its >11,110-fold selectivity for TLR8 over TLR7 (EC50 of 3 nM vs. 33.33 µM) provides a clean, precise tool for dissecting TLR8-dependent cytokine and chemokine networks . This is particularly critical in research areas such as autoimmune disease, where TLR7 and TLR8 are thought to play distinct and sometimes opposing roles.

Ex Vivo PBMC Cytokine Profiling

TLR8 agonist 2 hydrochloride is well-suited for ex vivo stimulation assays using human PBMCs where robust and defined cytokine induction is required. Its potency for inducing key immunomodulatory cytokines like IL-12p40 (EC50 = 26 nM) and TNF-α (EC50 = 105 nM) is superior to some clinical-stage comparators like motolimod [1]. This makes it a valuable positive control or test compound for screening the effects of novel immunomodulatory agents on Th1-polarizing responses.

In Vivo Mouse Pharmacokinetics

For preclinical studies in mouse models of cancer or infectious disease, the availability of defined pharmacokinetic parameters for TLR8 agonist 2 hydrochloride streamlines experimental design. The known oral bioavailability of 27.7% and half-life of 0.5 hours in mice allow for rational dose selection and scheduling, which is a significant advantage over TLR8 agonists with poorly characterized or undisclosed in vivo profiles [2].

HTS Benchmarking and Quality Control

The compound's exceptional potency (EC50 = 3 nM) makes it an ideal high-affinity reference standard for validating and benchmarking the performance of TLR8 reporter cell lines and assays in high-throughput screening (HTS) campaigns [3]. Its high activity ensures a robust signal-to-noise ratio, which is essential for assay quality control and for establishing assay sensitivity limits when screening for novel TLR8 antagonists or agonists.

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